3,3-Dimethyl-1-(methylamino)cyclobutane-1-carboxylic acid
Description
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3,3-dimethyl-1-(methylamino)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-7(2)4-8(5-7,9-3)6(10)11/h9H,4-5H2,1-3H3,(H,10,11) |
InChI Key |
DPRBKWLKZKPKTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(C(=O)O)NC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Route from 3-Dichloroacetone
A patented method describes the preparation of 3-oxo-1-cyclobutane-carboxylic acid, a key intermediate, starting from 3-dichloroacetone. The process involves:
- Formation of a ketal by reaction of 3-dichloroacetone with ethylene glycol under acid catalysis (p-methylbenzenesulfonic acid) and toluene reflux with water removal.
- Hydrolysis and ring closure under acidic conditions (20% hydrochloric acid, 100 °C) for extended periods (45-55 hours) to yield 3-oxo-1-cyclobutane-carboxylic acid with yields ranging from 49% to 73% depending on conditions and substrates used.
Table 1: Key Reaction Conditions for 3-Oxo-1-Cyclobutane-Carboxylic Acid Preparation
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Ketal formation | 3-Dichloroacetone, ethylene glycol, p-TsOH, toluene reflux | 100 | 6 | 88-92 (distillation purity) | Water removal by azeotropic distillation |
| Hydrolysis/ring closure | 20% HCl aqueous solution | 100 | 45-55 | 49-73 | Acid hydrolysis and cyclization |
This method is advantageous due to the use of readily available raw materials and mild reaction conditions, enabling potential scale-up.
Alternative Route via 3-Benzylidene Cyclobutanol
Another approach involves:
- Preparation of methyl triphenylphosphonium iodide from triphenylphosphine and methyl iodide.
- Wittig-type reaction with butyllithium and epoxy chloropropane to form 3-benzylidene cyclobutanol.
- Oxidation and hydrolysis steps to convert this intermediate into 3-oxo cyclobutane-carboxylic acid with yields around 78-90%.
This route is more complex but allows for precise control over substitution patterns on the cyclobutane ring.
Introduction of the Methylamino Group at the 1-Position
The methylamino substituent at the 1-position is typically introduced by amination of the corresponding 1-halo or 1-oxo cyclobutane carboxylic acid derivatives.
- Amination can be achieved by nucleophilic substitution using methylamine or methylammonium salts under controlled conditions.
- Protection/deprotection strategies may be employed to avoid side reactions, especially when other functional groups are present.
While specific detailed protocols for the methylamino substitution on 3,3-dimethylcyclobutane-1-carboxylic acid are less commonly reported in open literature, analogous aminocyclobutanecarboxylic acids have been synthesized by:
- Reduction of keto groups to amino groups via reductive amination.
- Direct substitution of leaving groups (e.g., halides) with methylamine.
Synthesis of 3,3-Dimethyl Substitution
The 3,3-dimethyl substitution on the cyclobutane ring is introduced early in the synthetic sequence, often by starting from appropriately substituted precursors such as 3,3-dimethylcyclobutane derivatives or by alkylation reactions on cyclobutane intermediates.
- For example, diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate can be hydrolyzed and further functionalized to yield the desired acid.
- Alkylation methods or ring construction from substituted precursors are used to ensure the dimethyl groups are correctly positioned.
Summary Table of Preparation Methods
Research Findings and Notes
- The preparation of 3-oxo-1-cyclobutane-carboxylic acid intermediates is well-documented with multiple synthetic routes, each balancing yield, cost, and operational simplicity.
- The methylamino group introduction is typically achieved via reductive amination or nucleophilic substitution, though detailed protocols specific to 3,3-dimethyl substitution are less frequently published.
- The use of mild acidic conditions and common reagents (e.g., ethylene glycol, hydrochloric acid) facilitates environmentally benign and cost-effective synthesis.
- Scale-up potential is demonstrated in patent literature, emphasizing the industrial relevance of these methods.
- The stereochemistry and purity of the final product depend heavily on the control of reaction conditions during ring formation and amination steps.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyl-1-(methylamino)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
3,3-Dimethyl-1-(methylamino)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(methylamino)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Cyclobutane Derivatives
Structural and Functional Group Differences
The table below highlights key structural and functional differences between the target compound and related cyclobutane derivatives:
Key Observations:
- In contrast, the trifluoromethyl group in 3-(trifluoromethyl)cyclobutane-1-carboxylic acid enhances acidity (predicted pKa ~4.36) and electron-withdrawing properties .
- Functional Groups : Secondary amines (target compound) enable salt formation or acylation, while hydroxymethyl groups (e.g., 1-(hydroxymethyl)-3,3-dimethylcyclobutane-1-carboxylic acid) introduce polarity and hydrogen-bonding capacity .
- Applications : E7/Z7 derivatives are specialized for ring-closing metathesis (RCM)-mediated peptide stapling due to their butenyl substituents , whereas the target compound’s amine group may facilitate interactions in enzyme inhibitors or receptor ligands.
Physicochemical Properties
- Molecular Weight : The target compound (157.21 g/mol) is lighter than 3,3-dimethoxy-1-methylcyclobutanecarboxylic acid (174.196 g/mol) due to the absence of oxygen-rich methoxy groups .
- Acidity : The trifluoromethyl derivative exhibits a lower pKa (~4.36) compared to dimethyl-substituted analogs, where electron-donating methyl groups likely raise the carboxylic acid’s pKa .
- Lipophilicity : 1-Benzylcyclobutane-1-carboxylic acid is more lipophilic (logP ~2.5 estimated) than the target compound, owing to its aromatic benzyl group .
Research Findings and Trends
- Rigidity vs. Adaptability : Cyclobutane derivatives like E7/Z7 balance rigidity (from the cyclobutane ring) and adaptability (via olefin metathesis) for peptide stapling . The target compound’s rigidity may enhance binding selectivity in drug design.
- Electron-Withdrawing Groups : Trifluoromethyl and methoxy groups modify electronic environments, impacting reactivity and target interactions .
- Diverse Applications : Cyclobutane derivatives are increasingly explored in medicinal chemistry for their conformational constraints, which improve pharmacokinetic properties .
Biological Activity
3,3-Dimethyl-1-(methylamino)cyclobutane-1-carboxylic acid is a cyclobutane derivative that has garnered attention for its potential biological activities. This compound features a unique structural configuration that may influence its interaction with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 157.21 g/mol. The compound consists of a cyclobutane ring with two methyl groups at the 3-position, a methylamino group at the 1-position, and a carboxylic acid functional group. This structure imparts unique reactivity and biological properties compared to other cyclobutane derivatives.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
- Enzyme Modulation : Initial studies suggest that this compound can modulate enzyme activity, potentially influencing metabolic pathways.
- Receptor Interaction : The binding affinity of this compound to various receptors has been explored, indicating possible implications in drug design and therapeutic applications.
- Antitumor Activity : Some derivatives of cyclobutane carboxylic acids have shown low toxicity and significant antitumor effects, positioning them as candidates for cancer treatment .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the methylamino group plays a crucial role in enhancing the compound's interaction with biological targets.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with structurally related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Cyclobutane | C4H8 | Simple four-membered ring without substituents |
| 1,3-Dimethylcyclobutane | C6H12 | Contains two methyl groups at positions 1 and 3 |
| Cyclobutane-1-carboxylic acid | C5H8O2 | A carboxylic acid derivative of cyclobutane |
| Methyl 3-methoxy-1-(methylamino)cyclobutane-1-carboxylate | C8H13N O3 | Contains a methoxy group along with methylamino |
Case Studies
Several studies have highlighted the potential applications of this compound:
- Tumor Detection : Research utilizing radiolabeled analogs of cyclobutane derivatives has demonstrated their utility as PET probes for tumor detection. These studies indicate that modifications to the cyclobutane structure can enhance uptake in tumor tissues while minimizing brain uptake due to the blood-brain barrier .
- Antagonistic Properties : Some derivatives have been shown to act as selective antagonists for specific receptors (e.g., NMDA receptors), which may provide insights into their role in neurological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
